Undeca-2,10-diynoic acid

Description

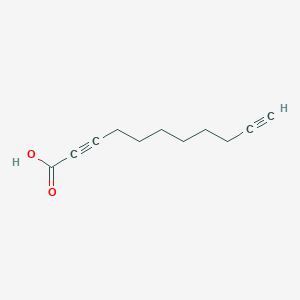

Undeca-2,10-diynoic acid (IUPAC name: this compound) is a medium-chain fatty acid characterized by two triple bonds at positions 2 and 10. However, the provided evidence predominantly focuses on its alkylamide derivatives, such as undeca-2E-ene-8,10-diynoic acid isobutylamide, which features a double bond at position 2 (E-configuration) and triple bonds at positions 8 and 10 (Figure 1). These compounds are secondary metabolites found in plants of the Echinacea, Anacyclus, and Chrysanthemum genera, where they contribute to pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Properties

CAS No. |

80220-89-9 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

undeca-2,10-diynoic acid |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-8H2,(H,12,13) |

InChI Key |

MYJISINKYQMTGC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCC#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undeca-2,10-diynoic acid typically involves organometallic coupling reactions. One common method is the coupling of terminal alkynes with alkyl halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves the extraction from Echinacea species. The roots of Echinacea purpurea and Echinacea pallida are particularly rich in this compound. The extraction process includes Soxhlet extraction using n-hexane, followed by vacuum column chromatography and medium-pressure liquid chromatography (MPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Undeca-2,10-diynoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the terminal alkyne positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alkanes and alkenes.

Substitution: Various substituted alkamides.

Scientific Research Applications

Undeca-2,10-diynoic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex alkamides.

Biology: Studied for its role in modulating immune responses.

Medicine: Investigated for its anti-inflammatory and immunostimulatory properties.

Industry: Utilized in the formulation of herbal supplements and cosmetics

Mechanism of Action

The mechanism of action of undeca-2,10-diynoic acid involves its interaction with various molecular targets and pathways:

Immunomodulation: It stimulates the immune system by activating macrophages and enhancing the production of cytokines.

Anti-inflammatory: It inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandins through the suppression of the NF-κB pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Alkamides derived from undeca-2,10-diynoic acid exhibit structural diversity, primarily in:

- Chain length : Extension to dodeca- (12 carbons) or tetradeca- (14 carbons) chains.

- Substituents : Isobutylamide, piperidide, or phenethylamide groups.

- Bond configuration : Position and stereochemistry of double/triple bonds.

Key analogs and their features are summarized in Table 1 .

Table 1: Structural Comparison of this compound Derivatives and Analogs

Bioactivity Differences

- Anticancer Activity: Tetradeca-2E,4E,12Z-triene-8,10-diynoic acid isobutylamide (from Chrysanthemum) inhibits A549 lung cancer cells at 10 μM.

- Antioxidant Effects: Compounds with 4-hydroxyphenylethylamide groups (e.g., deca-2E,4E-dienoic acid tyramide) enhance Nrf2-ARE pathway activation, reducing oxidative stress.

Occurrence and Detection

- Plant-Specific Production: Undeca-2E-ene-8,10-diynoic acid isobutylamide is absent in cultivated E. purpurea but present in wild E. angustifolia due to genetic variability. Misidentification of plant species (e.g., E. angustifolia vs. E. purpurea) has led to conflicting reports.

- Seasonal Variability: In E. purpurea, alkamide concentrations peak in summer (e.g., undeca-2E,4Z-diene-8,10-diynoic acid isobutylamide), while others like dodeca-2E,4E-dienoic acid isobutylamide remain stable year-round.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.